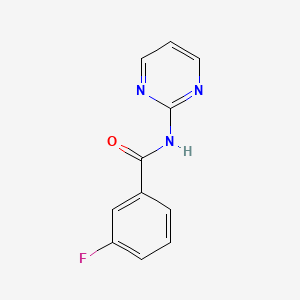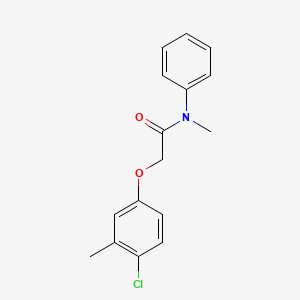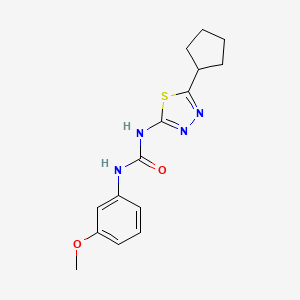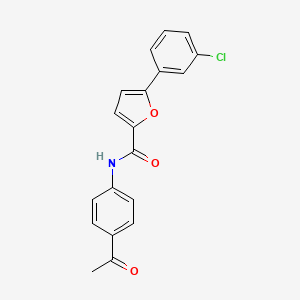
3-fluoro-N-2-pyrimidinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-2-pyrimidinylbenzamide is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicine. This compound is a pyrimidine derivative that has been identified as a potent inhibitor of certain enzymes, making it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-2-pyrimidinylbenzamide involves the inhibition of certain enzymes, specifically poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP is an enzyme that plays a role in DNA repair, while tankyrase is involved in the regulation of telomere length. By inhibiting these enzymes, 3-fluoro-N-2-pyrimidinylbenzamide leads to the death of cancer cells and has potential applications in the treatment of other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-2-pyrimidinylbenzamide have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of PARP and tankyrase, leading to the death of cancer cells. In vivo studies have demonstrated that 3-fluoro-N-2-pyrimidinylbenzamide has anti-tumor effects in animal models of cancer. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-fluoro-N-2-pyrimidinylbenzamide is its potency as an inhibitor of PARP and tankyrase. This makes it a promising candidate for the development of new drugs to treat cancer and other diseases. Additionally, the synthesis method for this compound has been optimized to yield high purity and high yield, making it a valuable tool for scientific research. However, one limitation of 3-fluoro-N-2-pyrimidinylbenzamide is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for research on 3-fluoro-N-2-pyrimidinylbenzamide. One area of focus is the development of new drugs based on this compound for the treatment of cancer and other diseases. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Other potential future directions include investigating the mechanism of action of 3-fluoro-N-2-pyrimidinylbenzamide and exploring its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis of 3-fluoro-N-2-pyrimidinylbenzamide involves the reaction of 2-aminopyrimidine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through crystallization to obtain the final compound. This method has been optimized to yield high purity and high yield of 3-fluoro-N-2-pyrimidinylbenzamide.
Aplicaciones Científicas De Investigación
3-fluoro-N-2-pyrimidinylbenzamide has been extensively studied for its potential applications in the field of medicine. One of the primary areas of research has been in the development of new drugs to treat cancer. This compound has been shown to inhibit the activity of certain enzymes that are overexpressed in cancer cells, leading to their death. Additionally, 3-fluoro-N-2-pyrimidinylbenzamide has been investigated for its potential as an anti-inflammatory agent, as well as a treatment for diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-fluoro-N-pyrimidin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O/c12-9-4-1-3-8(7-9)10(16)15-11-13-5-2-6-14-11/h1-7H,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBIRXNMLPFURU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-fluoro-N-(pyrimidin-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(acetylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5763116.png)


![N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5763123.png)
![N'-[1-(3-nitrophenyl)ethylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B5763146.png)
![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5763149.png)
![methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5763153.png)
![3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5763157.png)



![(2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5763204.png)